molecular formula C9H7NOS B13949364 3-Vinylbenzothiazol-2-one CAS No. 93549-69-0

3-Vinylbenzothiazol-2-one

Cat. No.: B13949364
CAS No.: 93549-69-0
M. Wt: 177.22 g/mol
InChI Key: CGAHUXITVATYCF-UHFFFAOYSA-N
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Description

3-Vinylbenzothiazol-2-one is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Vinylbenzothiazol-2-one typically involves the reaction of benzothiazole-2-thione with acetylene in the presence of potassium hydroxide or cadmium acetate. This reaction yields this compound as a major product .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Vinylbenzothiazol-2-one undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various substituted benzothiazoles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles are employed under appropriate conditions.

Major Products Formed:

    Oxidation: Epoxides and hydroxylated derivatives.

    Reduction: Saturated benzothiazole derivatives.

    Substitution: Various substituted benzothiazoles depending on the reagents used.

Scientific Research Applications

3-Vinylbenzothiazol-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Vinylbenzothiazol-2-one involves its interaction with various molecular targets. The vinyl group allows it to form covalent bonds with nucleophilic sites in biological molecules, leading to its biological effects. The benzothiazole ring can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the vinyl group, which enhances its reactivity and potential applications. This makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

93549-69-0

Molecular Formula

C9H7NOS

Molecular Weight

177.22 g/mol

IUPAC Name

3-ethenyl-1,3-benzothiazol-2-one

InChI

InChI=1S/C9H7NOS/c1-2-10-7-5-3-4-6-8(7)12-9(10)11/h2-6H,1H2

InChI Key

CGAHUXITVATYCF-UHFFFAOYSA-N

Canonical SMILES

C=CN1C2=CC=CC=C2SC1=O

Origin of Product

United States

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